molecular formula C22H21NO6S B6502838 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946385-19-9

9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6502838
CAS No.: 946385-19-9
M. Wt: 427.5 g/mol
InChI Key: UTXFTKCIURXJII-UHFFFAOYSA-N
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Description

“9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a chromeno[8,7-e][1,3]oxazin core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[8,7-e][1,3]oxazin core, followed by the introduction of the 4-methoxyphenyl group and the 1,1-dioxidotetrahydrothiophen-3-yl group. Common reagents and catalysts used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

“9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the chromeno[8,7-e][1,3]oxazin core suggests possible applications in treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or DNA. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[8,7-e][1,3]oxazin Derivatives: Compounds with similar core structures but different substituents.

    Thiophene Derivatives: Compounds containing the thiophene ring with various functional groups.

    Phenyl Ethers: Compounds with the 4-methoxyphenyl group attached to different cores.

Uniqueness

The uniqueness of “9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

9-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6S/c1-27-16-4-2-14(3-5-16)19-11-28-22-17(21(19)24)6-7-20-18(22)10-23(13-29-20)15-8-9-30(25,26)12-15/h2-7,11,15H,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXFTKCIURXJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701108399
Record name 9,10-Dihydro-3-(4-methoxyphenyl)-9-(tetrahydro-1,1-dioxido-3-thienyl)-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946385-19-9
Record name 9,10-Dihydro-3-(4-methoxyphenyl)-9-(tetrahydro-1,1-dioxido-3-thienyl)-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946385-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydro-3-(4-methoxyphenyl)-9-(tetrahydro-1,1-dioxido-3-thienyl)-4H,8H-pyrano[2,3-f][1,3]benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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